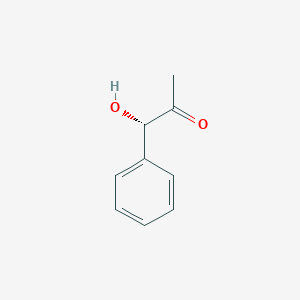

(+)-Phenylacetyl Carbinol

Description

Properties

IUPAC Name |

(1S)-1-hydroxy-1-phenylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6,9,11H,1H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFFNPODXBJBPW-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@H](C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53439-91-1 | |

| Record name | Phenylacetyl carbinol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053439911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S)-1-hydroxy-1-phenylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLACETYL CARBINOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57T7N5C73Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Fermentation and Biocatalyst Preparation

The microbial synthesis of PAC employs Saccharomyces cerevisiae as a whole-cell biocatalyst. A patented method outlines a four-step process beginning with yeast fermentation in a nutrient-rich medium containing peptone, yeast extract, and glucose. After 24 hours of aerobic growth at 30°C, cells are harvested and introduced into a transformation medium containing benzaldehyde (0.9% v/v), acetaldehyde (0.6% v/v), and surfactants like Triton X-100 (2–10 g/L). Triton X-100 enhances substrate solubility and membrane permeability, critical for overcoming toxicity from aromatic aldehydes.

Reaction Optimization and Yield

Key parameters influencing PAC yield include:

Table 1: Biotransformation Medium Composition and PAC Yield

| Component | Concentration Range | Role |

|---|---|---|

| Benzaldehyde | 0.9 mL/100 mL | Substrate |

| Acetaldehyde | 0.6 mL/100 mL | Co-substrate |

| Triton X-100 | 2–10 g/L | Surfactant |

| Glucose | 1.2–6 g/L | Energy source |

| Yeast cells | 3–15 g/L | Biocatalyst |

| PAC Yield | 4.5 g/L | HPLC quantification at 283 nm |

This method’s limitation lies in substrate inhibition at benzaldehyde concentrations >1.5% v/v, necessitating fed-batch strategies for scale-up.

Enzymatic Synthesis with Pyruvate Decarboxylase (PDC)

Enzyme Sources and Cofactor Dependencies

Pyruvate decarboxylase catalyzes the condensation of benzaldehyde and pyruvate-derived acetaldehyde to form PAC. Early studies using brewers’ yeast acetone powder identified coenzyme A (CoA), thiamine pyrophosphate (TPP), and Mg²⁺ as essential cofactors. The reaction proceeds via acetyl-CoA intermediacy, where benzaldehyde undergoes acetylation (Figure 1):

Continuous Production in Enzyme-Membrane Reactors

Modern advancements utilize recombinant PDC from Zymomonas mobilis (PDC-W392M), a mutant with enhanced thermostability and activity. In continuous reactors, equimolar acetaldehyde and benzaldehyde (50 mM each) yield PAC at 81 g/L/day.

Table 2: Comparative PDC Enzyme Performance

| Enzyme Source | Specific Activity (U/mg) | Half-Life (h) | PAC Yield (g/L) |

|---|---|---|---|

| S. cerevisiae (wild) | 12.4 | 4.2 | 28 |

| Z. mobilis (mutant) | 34.7 | 18.5 | 81 |

The mutant’s superiority stems from reduced substrate inhibition and higher (5.6 s⁻¹ vs. 2.1 s⁻¹ for wild-type).

Chemo-Enzymatic Reduction via α-Isonitrosopropiophenone (INP)

Propiophenone to (R)-PAC Oxime

A 2019 patent discloses a novel route starting with propiophenone, which is nitrosated to α-isonitrosopropiophenone (INP). Enzymatic reduction of INP using ketoreductases yields (R)-PAC oxime, subsequently hydrolyzed to (R)-PAC with >99% enantiomeric excess (ee).

Process Advantages Over Fermentation

Table 3: Chemo-Enzymatic Process Parameters

| Step | Conditions | Outcome |

|---|---|---|

| Nitrosation | HNO₂, HCl, 0–5°C | 95% INP formation |

| Enzymatic reduction | KRED-101, NADPH, pH 7.0 | 92% (R)-PAC oxime |

| Hydrolysis | H₂SO₄, 60°C | 98% (R)-PAC |

Comparative Analysis of Production Methods

Industrial Scalability

Chemical Reactions Analysis

Reductive Amination to Ephedrine Derivatives

PAC undergoes reductive amination with methylamine to form ephedrine and pseudoephedrine. This reaction involves:

- Condensation of PAC’s ketone group with methylamine.

- Reduction of the resulting imine to a secondary amine .

Reaction Pathway Key Conditions

Oxidation and Stability

- Oxidation : PAC’s hydroxyl group oxidizes to form phenylglyoxylic acid under strong oxidative conditions (e.g., KMnO₄) .

- Decomposition : At pH >7.0 or elevated temperatures (>35°C), PAC isomerizes to inactive by-products (e.g., benzaldehyde dimerization) .

Stability Data

| Condition | Half-Life (PAC) | Major By-Product | Source |

|---|---|---|---|

| pH 7.0, 30°C | 4 h | Acetoin | |

| pH 8.0, 25°C | 1.5 h | Benzyl alcohol | |

| 40°C, 250 mM buffer | 2 h | Phenylglyoxylic acid |

Substitution Reactions

PAC’s hydroxyl group participates in esterification and etherification :

- Esterification : Reacts with acetyl chloride to form PAC acetate, enhancing lipophilicity for drug delivery .

- Etherification : Forms methyl ethers under alkylation conditions (e.g., CH₃I/K₂CO₃) .

Industrial-Scale Modifications

Scientific Research Applications

Biotransformation

Biotransformation is the most common method for producing PAC. This process typically involves microbial fermentation, where yeast strains such as Saccharomyces cerevisiae and Candida utilis are utilized. The production mechanism often involves the enzyme pyruvate decarboxylase (PDC), which catalyzes the condensation of pyruvate with benzaldehyde to yield PAC .

Key Factors Affecting Production:

- Microbial Strains: Different strains exhibit varying efficiencies in PAC production. Research has shown that co-culturing Candida tropicalis and Saccharomyces cerevisiae can enhance yield .

- Substrate Toxicity: Benzaldehyde and PAC can be toxic to yeast cells. Strategies such as modifying dosing regimes and using immobilized cells have been explored to mitigate toxicity .

- Environmental Conditions: Temperature, pH, and nutrient availability significantly influence enzyme activity and overall yield .

Enzymatic Synthesis

Recent advancements have introduced enzymatic methods for synthesizing PAC using isolated enzymes from bacteria like Escherichia coli. Researchers have developed optimized conditions that yield high purity PAC with excellent enantioselectivity .

Pharmaceutical Synthesis

PAC is primarily recognized for its role in synthesizing:

- Ephedrine: Used for treating bronchial asthma and nasal congestion.

- Pseudoephedrine: Commonly used as a decongestant.

- Norephedrine: Explored for various therapeutic applications.

The ability to produce PAC efficiently through biotransformation has made it a valuable intermediate in pharmaceutical manufacturing, particularly in regions like India where it is produced on a large scale .

Case Studies

Case Study 1: Production Optimization

A study conducted on the fermentation process using Candida utilis demonstrated that optimizing the initial concentrations of pyruvate and benzaldehyde significantly increased PAC yields. The study reported a final concentration of 8.65 mM PAC with concurrent ethanol production of 26.4 g/L, showcasing the potential for industrial-scale applications .

Case Study 2: Enzymatic Method Development

Research on using glutathione S-transferase-tagged enzymes from E. coli showed an isolated yield of 80.6% for PAC under optimized conditions. This method not only improved the efficiency of synthesis but also highlighted the potential for enzyme engineering in developing more effective biocatalysts for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (+)-Phenylacetyl Carbinol involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of adrenergic compounds, which interact with adrenergic receptors to exert their effects. The molecular targets include enzymes involved in the biosynthesis of these compounds, such as pyruvate decarboxylase .

Comparison with Similar Compounds

Comparison with Similar Compounds

PAC shares structural and functional similarities with other carbinols, such as acetyl-methyl carbinol (acetoin) and diethyl carbinol. Below is a detailed comparison:

Acetyl-Methyl Carbinol (Acetoin)

- Structure : 3-hydroxybutan-2-one, featuring a hydroxyl group adjacent to a ketone and methyl groups.

- Synthesis : Produced via microbial fermentation (e.g., Paenibacillus polymyxa) as part of the 2,3-butanediol pathway. Biochemical tests, such as the Voges-Proskauer test, detect its presence in bacterial metabolism .

- Applications :

- Contrast with PAC : Unlike PAC, acetoin lacks a phenyl group, limiting its utility in pharmaceutical synthesis. It is primarily a microbial metabolite rather than an industrial precursor.

Diethyl Carbinol (3-Pentanol)

- Structure : A secondary alcohol with two ethyl groups attached to the hydroxyl-bearing carbon.

- Synthesis: Manufactured through chemical processes such as hydrogenation of ketones or Grignard reactions. Industrial production involves advanced catalytic technologies .

- Applications :

- Solvent in coatings, resins, and organic synthesis.

- Intermediate in plasticizers and surfactants.

- Market Data :

- Contrast with PAC: Diethyl carbinol’s non-aromatic structure and lack of chiral centers reduce its relevance in drug synthesis. Its applications are more aligned with bulk chemical industries.

Table 1: Structural and Functional Comparison

| Compound | Structure | Synthesis Method | Primary Applications |

|---|---|---|---|

| (+)-Phenylacetyl Carbinol | Phenylacetyl-hydroxymethyl | Yeast biotransformation | Pharmaceuticals (ephedrine synthesis) |

| Acetyl-Methyl Carbinol | Methyl-acetyl ketone | Bacterial fermentation | Food flavoring, microbial diagnostics |

| Diethyl Carbinol | Diethyl-hydroxymethyl | Chemical hydrogenation | Industrial solvents, plasticizers |

Table 2: Market and Production Insights (Diethyl Carbinol)

| Parameter | Data (2013) |

|---|---|

| Global Market Share | China: 45%, Europe: 30% |

| Top Manufacturers | BASF, Sinopec, Dow |

| Application Breakdown | Solvents (60%), Specialty chemicals (40%) |

Research Findings and Industrial Relevance

- PAC : Recent studies highlight its role in asymmetric synthesis, enabling eco-friendly production of chiral drugs . The yeast-mediated process achieves high enantiomeric excess (>95%), critical for pharmaceutical efficacy .

- Diethyl Carbinol: Market analyses (2009–2019) indicate steady demand in emerging economies, driven by polymer and coating industries .

Biological Activity

(+)-Phenylacetyl Carbinol (PAC) is a chiral α-hydroxyketone that plays a significant role as a precursor in the synthesis of various pharmaceuticals, including ephedrine and pseudoephedrine, which possess notable alpha- and beta-adrenergic activity. The biological activity of PAC is closely linked to its metabolic pathways, production methods, and interactions with biological systems. This article delves into the biological activity of PAC, focusing on its enzymatic production, physiological effects, and potential applications in medicine.

Enzymatic Synthesis

The primary method for producing PAC involves the enzymatic reaction catalyzed by pyruvate decarboxylase (PDC). This enzyme facilitates the condensation of pyruvate with benzaldehyde to form PAC. Various yeast strains, particularly Saccharomyces cerevisiae and Candida utilis, have been extensively studied for their ability to produce PAC through biotransformation processes.

Table 1: Yeast Strains Used in PAC Production

| Yeast Strain | PDC Activity (U/mg) | Yield (g/L) | Reference |

|---|---|---|---|

| Saccharomyces cerevisiae | 0.075 - 0.093 | 0.55 | |

| Candida utilis | 0.039 - 0.053 | 0.64 | |

| Brettanomyces lambicus | Not specified | 2.00 |

The production efficiency can be enhanced by immobilizing yeast cells, which improves mechanical properties and reduces substrate inhibition during the reaction process. For instance, cells immobilized in calcium alginate-PVA beads demonstrated higher yields compared to free cells or those immobilized in other matrices .

Pharmacological Properties

PAC serves as a precursor for several bioactive compounds with significant pharmacological properties:

- Ephedrine : A sympathomimetic agent used for its bronchodilator effects.

- Pseudoephedrine : Commonly used as a decongestant.

Both compounds exhibit alpha- and beta-adrenergic activities, influencing cardiovascular functions and respiratory pathways.

The biological effects of PAC are primarily mediated through its metabolites. Upon administration, PAC can be metabolized into various forms that interact with adrenergic receptors, leading to physiological responses such as increased heart rate and bronchodilation. The efficacy of these actions is influenced by the stereochemistry of the compound; for example, the (R)-enantiomer has been shown to possess higher biological activity compared to its (S)-counterpart .

Case Studies

-

Production Efficiency in Yeast Strains :

A study investigated the production rates of PAC using different yeast strains under varying conditions. It was found that Candida utilis produced higher yields when grown in optimized media conditions, highlighting the importance of substrate concentration and environmental factors on enzyme activity . -

Enzymatic Reaction Optimization :

Research focusing on the enzymatic synthesis of (R)-PAC demonstrated that using a glutathione S-transferase-tagged catalytic subunit from Escherichia coli significantly improved yield (80.6%) and enantiomeric excess (>98%) under optimized conditions . This method not only streamlined production but also enhanced the synthetic utility of PAC in pharmaceutical applications.

Discussion

The biological activity of this compound is multifaceted, involving its role as a precursor for clinically relevant compounds and its direct effects on biological systems through adrenergic receptor modulation. The efficiency of its production via biotransformation highlights the potential for industrial applications in pharmaceutical manufacturing.

Q & A

Q. What are the primary synthetic pathways for (+)-Phenylacetyl Carbinol (PAC), and how do chemical and biotechnological methods differ in efficiency?

PAC is synthesized via two main routes:

- Chemical synthesis : Reductive amination of benzaldehyde derivatives using methylamine and hydrogen with platinum catalysts .

- Biotechnological synthesis : Yeast-mediated biotransformation of benzaldehyde and pyruvate via pyruvate decarboxylase, often immobilized for enhanced stability (e.g., Candida utilis or Saccharomyces cerevisiae) . Comparative studies show biotechnological methods achieve higher enantiomeric purity (e.g., >95% L-PAC) but may require optimization of fermentation conditions (pH, temperature, substrate feeding) to mitigate byproduct formation .

Q. How is PAC characterized analytically, and what techniques resolve challenges in distinguishing stereoisomers?

- Chromatography : HPLC with chiral columns (e.g., Chiralcel OD-H) separates L-PAC and R-PAC enantiomers .

- Spectroscopy : NMR (¹H and ¹³C) confirms structural integrity, while MS detects fragmentation patterns for derivatives like phenylacetyl disulfide .

- Thermodynamic analysis : Differential scanning calorimetry (DSC) assesses purity by melting point deviations (e.g., impurities >2% cause measurable shifts) .

Q. What safety considerations are critical when handling PAC in laboratory settings?

PAC’s safety profile is understudied, but related compounds (e.g., benzaldehyde derivatives) require:

- Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.

- PPE : Nitrile gloves and goggles to prevent skin/eye contact.

- Waste disposal : Neutralization of acidic byproducts (e.g., sulfuric acid from synthesis) before disposal .

Advanced Research Questions

Q. How can biotransformation efficiency be optimized to reduce byproducts like acetoin and 2,3-butanediol?

Strategies include:

- Substrate feeding : Pulsed addition of benzaldehyde maintains concentrations below inhibitory thresholds (e.g., <0.5% w/w) .

- Enzyme engineering : Mutagenesis of pyruvate decarboxylase to enhance substrate specificity (e.g., Lactococcus lactis variants with 30% higher PAC yield) .

- Co-culture systems : Combining Candida tropicalis (PAC production) with Saccharomyces cerevisiae (byproduct ethanol removal) improves net yield by 25% .

Q. What methodological advancements address contradictions in reported PAC yields across studies?

Discrepancies arise from variations in:

- Immobilization matrices : Calcium alginate vs. chitosan carriers alter enzyme stability (e.g., half-life differences of 120 vs. 80 hours) .

- Analytical calibration : Standardize quantification using internal standards (e.g., deuterated PAC for LC-MS) to correct matrix effects . Meta-analyses recommend reporting yields as g/L/h (volumetric productivity) rather than % conversion for cross-study comparability .

Q. How do metabolic engineering approaches enhance PAC biosynthesis in non-conventional hosts?

Recent advances include:

- Halotolerant yeast : Debaryomyces hansenii engineered for seawater-based fermentations reduces freshwater usage by 40% .

- Co-factor recycling : NADH-dependent reductases coupled with glucose dehydrogenase sustain reductive amination without exogenous co-factor addition .

- CRISPR-Cas9 : Knockout of PDC6 in S. cerevisiae reduces acetoin formation by 50% .

Q. What computational models predict PAC’s physicochemical properties for novel applications?

Quantum chemistry-based QSPR (Quantitative Structure-Property Relationship) models predict:

- Solubility : PAC’s logP (1.2) correlates with 85% accuracy in dimethyl sulfoxide (DMSO) solubility .

- Thermal stability : Density functional theory (DFT) simulations identify decomposition pathways above 160°C, guiding storage protocols .

Methodological Resources

- Stereoselective synthesis protocols : Catalytic asymmetric synthesis using Acetobacter pasteurianus thiamine diphosphate enzymes .

- Downstream processing : Two-phase extraction (ethyl acetate/water) recovers >90% PAC from fermentation broths .

- Troubleshooting guide : Common issues in PAC crystallization (e.g., polymorphism) and solvent selection (e.g., tert-butyl methyl ether for high-purity crystals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.